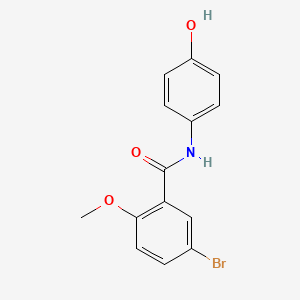![molecular formula C12H9BrN4OS B5796787 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative of benzamide and has a molecular formula of C12H8BrN5OS.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of various cancer cell lines by inducing cell cycle arrest.
Biochemical and Physiological Effects
Studies have shown that 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide has various biochemical and physiological effects. The compound has been reported to induce DNA damage and oxidative stress in cancer cells. It has also been shown to inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide in lab experiments is its potential as a cytotoxic agent. This makes it a valuable tool for cancer research. However, the compound has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are many potential future directions for the research on 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide. One area of interest is the development of new derivatives of the compound with improved solubility and selectivity for cancer cells. Another potential direction is the investigation of the compound's potential as a treatment for other diseases such as infections and inflammation.
Conclusion
In conclusion, 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been reported in the literature, and its mechanism of action is not fully understood. The compound has various biochemical and physiological effects and has been studied extensively for its potential as a cytotoxic agent in cancer research. While it has some limitations, there are many potential future directions for the research on this compound.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide involves the reaction of 2-bromoacetophenone with thiosemicarbazide in the presence of sodium ethoxide. The resulting product is then treated with 2-chloropyrimidine to produce 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide. This synthesis method has been reported in the literature and has been used by many researchers to obtain the compound for their experiments.
Applications De Recherche Scientifique
2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
In addition to cancer research, 2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide has also been studied for its potential applications in other areas such as antimicrobial activity, anti-inflammatory activity, and as a potential inhibitor of various enzymes.
Propriétés
IUPAC Name |
2-bromo-N-(pyrimidin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4OS/c13-9-5-2-1-4-8(9)10(18)16-12(19)17-11-14-6-3-7-15-11/h1-7H,(H2,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSOZRZUJWWITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-bromo-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

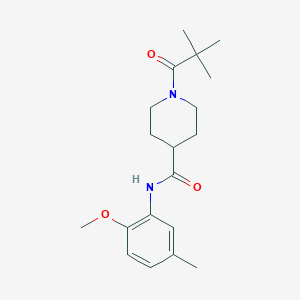
![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)

![N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5796718.png)
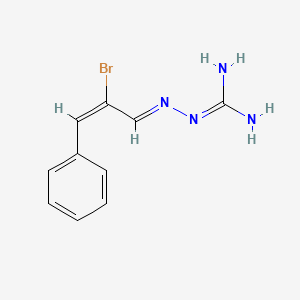
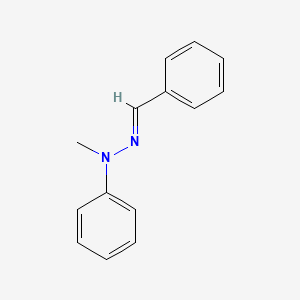

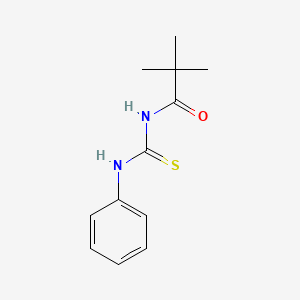

![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)

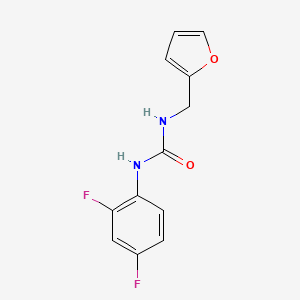
![(3,5-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5796809.png)
